molecular formula C4H2CeF12O13S4 B3368245 Cerium(IV) trifluoromethanesulfonate hydrate CAS No. 206996-62-5

Cerium(IV) trifluoromethanesulfonate hydrate

Cat. No. B3368245
CAS RN: 206996-62-5
M. Wt: 754.4 g/mol
InChI Key: GNRGFRIXLDMXRB-UHFFFAOYSA-J
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Description

Cerium(IV) trifluoromethanesulfonate hydrate, also known as Cerium triflate, is a yellow powder . It is used as a strong oxidizing agent and can be used in the oxidation of benzyl alcohols and alkylbenzenes to aryl aldehydes and aryl ketones respectively . It can also be used as a catalyst for high-yield deprotection of tert-butyldimethylsilyl ethers .


Synthesis Analysis

Cerium(IV) trifluoromethanesulfonate was prepared by the reaction of cerium(IV) carbonate with trifluoromethanesulfonic acid .


Chemical Reactions Analysis

This compound is known for its powerful oxidizing ability. It is observed in the oxidation of benzyl alcohols and alkylbenzenes . It is also used as a catalyst for the ring opening of epoxides, providing high regio- and stereoselectivity .


Physical And Chemical Properties Analysis

This compound is a yellow powder . It has a molecular weight of 605.34 . It has a density of 6.689 g/cc . The melting point is >= 300 °C and the boiling point is 3360 °C .

Safety and Hazards

Cerium(IV) trifluoromethanesulfonate hydrate may form combustible dust concentrations in air. It causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition are recommended .

Future Directions

Cerium(IV) trifluoromethanesulfonate hydrate is identified for R&D use only and not for medicinal, household or other use . The future directions of this compound could be explored further in the field of research and development.

properties

IUPAC Name

cerium(4+);trifluoromethanesulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4CHF3O3S.Ce.H2O/c4*2-1(3,4)8(5,6)7;;/h4*(H,5,6,7);;1H2/q;;;;+4;/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRGFRIXLDMXRB-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Ce+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2CeF12O13S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724991
Record name Cerium(4+) trifluoromethanesulfonate--water (1/4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

754.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

206996-62-5
Record name Cerium(4+) trifluoromethanesulfonate--water (1/4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cerium(IV) trifluoromethanesulfonate hydrate
Reactant of Route 2
Cerium(IV) trifluoromethanesulfonate hydrate
Reactant of Route 3
Cerium(IV) trifluoromethanesulfonate hydrate

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